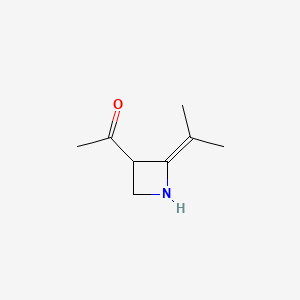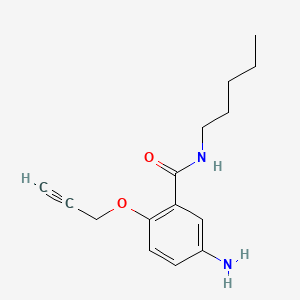
Cyclopentanecarboxylic acid, 1-hydroxy-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-bromo-6,6-dimethylcyclohexanone, which is treated with aqueous sodium hydroxide followed by acidification . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2,2-dimethylcyclopentanone.
Reduction: Formation of 1-hydroxy-2,2-dimethylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and efficacy.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Similar structure but lacks the hydroxyl group.
2,2-Dimethylcyclopentanone: Similar structure but lacks the carboxylic acid group.
1-Hydroxy-2,2-dimethylcyclopentanol: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclopentane ring
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-3-5-8(7,11)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
SBABDBORMLMLQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

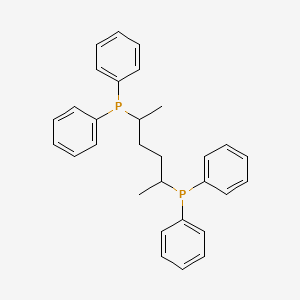
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
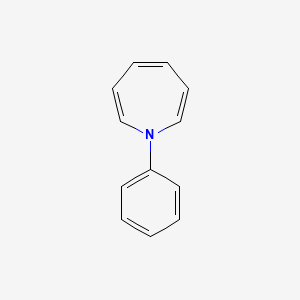

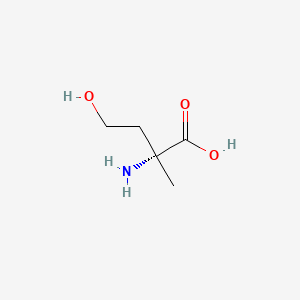
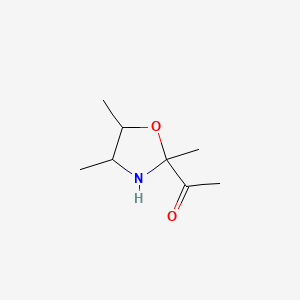

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
